5-Bromo-4-chloro-3-indoxyl palmitate

Histochemistry Enzyme Localization Chromogenic Substrates

Choose 5-Bromo-4-chloro-3-indoxyl palmitate (X-Palmitate) for its unique 5-bromo-4-chloro halogenation pattern, which produces the smallest indigoid dye particles with minimal lateral diffusion among indoxyl esters—critical for high-resolution histochemical localization. Its C16 palmitate ester ensures selectivity for lipases and long-chain carboxylesterases over short-chain esterases, reducing background in colony screening and kinetic assays. Paired with equimolar K3Fe(CN)6/K4Fe(CN)6 catalyst, this substrate delivers sharp, non-diffusing blue-green precipitates ideal for multiplex co-localization. Available in ≥98% purity with cold-chain shipping for consistent enzyme profiling.

Molecular Formula C24H35BrClNO2
Molecular Weight 484.9 g/mol
CAS No. 341972-98-3
Cat. No. B1273040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-3-indoxyl palmitate
CAS341972-98-3
Molecular FormulaC24H35BrClNO2
Molecular Weight484.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
InChIInChI=1S/C24H35BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(28)29-21-18-27-20-17-16-19(25)24(26)23(20)21/h16-18,27H,2-15H2,1H3
InChIKeyFREDWHLFBOAXBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-3-indoxyl Palmitate (CAS 341972-98-3): A Long-Chain Chromogenic Esterase/Lipase Substrate for High-Resolution Histochemistry


5-Bromo-4-chloro-3-indoxyl palmitate (X-Palmitate) is a synthetic indigogenic substrate belonging to the substituted indoxyl ester class. It serves as a chromogenic probe for carboxylesterases and lipases, releasing a blue-green 5,5'-dibromo-4,4'-dichloro-indigo precipitate upon enzymatic hydrolysis of its C16 palmitate ester bond . The 5-bromo-4-chloro halogenation pattern is specifically documented to produce the smallest dye particles with the least lateral diffusion among tested indoxyl acetates, a property critical for precise histochemical localization [1].

Why 5-Bromo-4-chloro-3-indoxyl Palmitate Cannot Be Replaced by Generic Indoxyl Esters


Indoxyl ester substrates are not interchangeable because enzymatic hydrolysis rates, precipitate color, and spatial resolution are co-determined by the acyl chain length and the halogen substitution pattern on the indoxyl ring [1]. Short-chain analogs (e.g., acetate, butyrate) preferentially detect broad-specificity esterases, whereas the C16 palmitate chain targets lipases and long-chain-specific carboxylesterases . Concurrently, the 5-bromo-4-chloro substitution uniquely yields a blue-green indigoid dye with minimal diffusion, while alternative halogen patterns (e.g., 5-bromo-6-chloro) produce magenta precipitates, directly impacting multiplexing and co-localization accuracy [2].

Quantitative Differentiation of 5-Bromo-4-chloro-3-indoxyl Palmitate Against Closest Analogs


Superior Spatial Resolution: Minimal Dye Diffusion Compared to Other Indoxyl Substitutions

In a comparative histochemical analysis of substituted indoxyl acetates, the 5-bromo-4-chloroindoxyl configuration produced the smallest dye particles with the least diffusion from hydrolysis sites, outperforming 5-bromo- and 5-bromo-6-chloroindoxyl acetates [1]. This substitution pattern is preserved in 5-bromo-4-chloro-3-indoxyl palmitate, directly translating to superior spatial resolution for enzyme localization.

Histochemistry Enzyme Localization Chromogenic Substrates

Distinct Chromogenic Output: Blue-Green vs. Magenta Precipitate Enables Multiplexing

The 5-bromo-4-chloro substitution yields a blue-green indigo precipitate upon enzymatic cleavage, whereas the isomeric 5-bromo-6-chloro substitution generates a magenta indigo [1]. This spectral separation allows simultaneous dual-enzyme detection when the palmitate substrate is paired with a magenta-producing analog.

Multiplex Detection Chromogenic Differentiation Indigogenic Substrates

Acyl Chain Length Specificity: C16 Palmitate Targets Lipases Over Short-Chain Esterases

While direct kinetic comparison data for 5-bromo-4-chloro-3-indoxyl esters of varying chain lengths are scarce in the public domain, the established principle is that long-chain fatty acid esters (C16) are preferentially hydrolyzed by lipases and certain carboxylesterases (e.g., hCE1), whereas short-chain esters (C2–C4) are favored by other esterases . The palmitate ester therefore provides functional selectivity toward lipase-class enzymes when compared to 5-bromo-4-chloro-3-indoxyl acetate (C2) or butyrate (C4).

Lipase Detection Substrate Specificity Chain-Length Selectivity

Optimal Procurement Scenarios for 5-Bromo-4-chloro-3-indoxyl Palmitate Based on Evidence


High-Resolution Histochemical Localization of Lipase Activity in Tissue Sections

When spatial precision is paramount, 5-bromo-4-chloro-3-indoxyl palmitate is the preferred substrate because the 5-bromo-4-chloro substitution yields the smallest indigoid dye particles with minimal diffusion, as demonstrated for indoxyl acetates and directly applicable to the palmitate ester [1]. Users should pair the substrate with an equimolar K3Fe(CN)6/K4Fe(CN)6 catalyst to accelerate oxidation and further limit diffusion.

Multiplexed Chromogenic Detection of Lipase and Other Hydrolases

The blue-green precipitate of 5-bromo-4-chloro-3-indoxyl palmitate contrasts sharply with the magenta product of 5-bromo-6-chloro-indoxyl substrates [1]. This enables simultaneous two-color detection of lipase (blue-green) and a second enzyme (magenta) in the same tissue section or bacterial colony, provided the respective substrates are used at non-cross-reacting concentrations.

Functional Screening of Microbial Lipase-Producing Strains

For screening environmental isolates or mutant libraries for extracellular lipase secretion, 5-bromo-4-chloro-3-indoxyl palmitate offers chain-length selectivity: the C16 palmitate ester is poorly hydrolyzed by short-chain esterases, reducing background from non-lipase esterase activity [1]. Incorporating the substrate into agar plates at 0.01–0.1 mg/mL yields blue-green halos around lipase-positive colonies.

Biochemical Characterization of Purified Carboxylesterase 1 (hCE1) and Related Enzymes

Human carboxylesterase 1 and homologous serine hydrolases process long-chain fatty acid esters including palmitate [1]. 5-Bromo-4-chloro-3-indoxyl palmitate serves as a convenient chromogenic surrogate substrate for kinetic profiling of these enzymes, with the insoluble blue-green product enabling endpoint or real-time monitoring in microplate formats when a solubilizing agent is included.

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